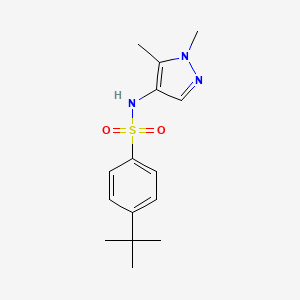
2-hydroxy-N-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(2-methoxyphenyl)propanamide, also known as O-Desmethyltramadol (ODT), is an opioid analgesic drug that is commonly used for pain management. It is a metabolite of tramadol, which is a synthetic opioid that is commonly prescribed for moderate to severe pain. ODT is a potent analgesic that has been shown to be effective in managing pain in various clinical settings.
Mécanisme D'action
ODT works by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor, which leads to the inhibition of pain signals. ODT also increases the release of dopamine in the brain, which produces a feeling of euphoria and can lead to its potential for abuse.
Biochemical and Physiological Effects
ODT produces a number of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, increase feelings of relaxation and euphoria, and decrease anxiety and stress. ODT also has a number of side effects, including nausea, vomiting, constipation, and respiratory depression.
Avantages Et Limitations Des Expériences En Laboratoire
ODT has a number of advantages for lab experiments. It is a potent analgesic that can be used to study the mechanisms of pain and pain relief. It has also been shown to have a lower potential for abuse and dependence compared to other opioids, making it a safer option for lab experiments. However, ODT also has a number of limitations for lab experiments. Its effects can be difficult to study due to its potential for abuse and dependence. It also has a number of side effects that can impact the results of lab experiments.
Orientations Futures
There are a number of future directions for the study of ODT. One area of research is the development of new formulations of ODT that can be used for the treatment of pain and opioid addiction. Another area of research is the study of the long-term effects of ODT use, including its potential for abuse and dependence. Additionally, more research is needed to understand the mechanisms of action of ODT and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of ODT involves the reduction of tramadol using sodium borohydride. Tramadol is first converted to its N-desmethylated metabolite, which is then further reduced to ODT. The synthesis of ODT is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
ODT has been extensively studied for its analgesic properties. It has been shown to be effective in managing pain in various clinical settings, including postoperative pain, chronic pain, and cancer pain. ODT has also been studied for its potential use in the treatment of opioid addiction. It has been shown to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the treatment of opioid addiction.
Propriétés
IUPAC Name |
2-hydroxy-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)10(13)11-8-5-3-4-6-9(8)14-2/h3-7,12H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVZYFNNQQEDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(2-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B7518157.png)
![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)

![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)



![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)
![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)
![6-chloro-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4,5-diamine](/img/structure/B7518239.png)
![3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7518243.png)